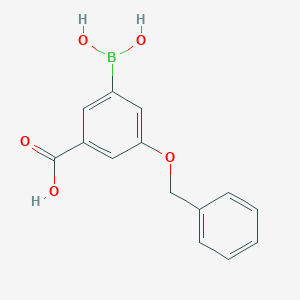

3-Benzyloxy-5-carboxyphenylboronic acid

Description

Properties

IUPAC Name |

3-borono-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKQSVIPWAJTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Positioning of Boronic Acids in Advanced Molecular Construction

Boronic acids, organic compounds featuring a C–B bond with two hydroxyl groups attached to the boron atom (R-B(OH)₂), have become indispensable tools in modern synthetic chemistry. orgsyn.org Their stability, low toxicity, and ease of handling make them superior reagents in many applications. orgsyn.org The most prominent role of boronic acids is as a key coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms carbon-carbon bonds with exceptional efficiency and selectivity, a cornerstone of modern molecular construction for pharmaceuticals, agrochemicals, and advanced materials. bldpharm.comunimi.it The versatility and functional group tolerance of the Suzuki-Miyaura coupling have revolutionized the synthesis of complex biaryl and polyaryl structures, which are common motifs in biologically active molecules. orgsyn.org

An Overview of Functionalized Phenylboronic Acids As Versatile Synthons

While simple phenylboronic acid is a valuable reagent, the introduction of additional functional groups onto the phenyl ring dramatically expands its synthetic utility. google.com These functionalized phenylboronic acids act as versatile synthons, or synthetic building blocks, allowing for the strategic introduction of specific functionalities into a target molecule. Groups such as carboxyl, amino, hydroxyl, or halo substituents can serve as handles for subsequent chemical transformations, enabling multi-step synthetic sequences where the boronic acid moiety directs the initial carbon-carbon bond formation. google.com For instance, a carboxyl group can be converted into an amide, ester, or other derivatives after the Suzuki-Miyaura coupling has been performed, adding layers of complexity and diversity to the synthesized molecules. google.com This plug-and-play characteristic makes functionalized phenylboronic acids highly sought-after in the design of combinatorial libraries for drug discovery.

The Significance of Multifunctional Motifs: Benzyloxy, Carboxyl, and Boronic Acid in Synthetic Design

The specific architecture of 3-Benzyloxy-5-carboxyphenylboronic acid presents a trifecta of functionalities that can be orthogonally addressed, providing immense strategic depth in synthetic planning.

The Boronic Acid Group : This is the primary reactive site for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. It allows for the direct and efficient formation of a carbon-carbon bond at the 1-position of the benzene (B151609) ring, enabling the construction of a biaryl core structure.

The Carboxyl Group : Positioned at the 5-position, the carboxylic acid moiety offers a secondary site for modification. It can be used to form amides, esters, or act as a directing group in certain reactions. Its presence also influences the electronic properties and solubility of the molecule. This functionality can be engaged before or after the boronic acid is utilized, offering flexibility in the synthetic route. For example, it can be coupled with an amine to form a complex amide after the biaryl scaffold has been constructed. google.com

The Benzyloxy Group : The benzyloxy group at the 3-position serves as a protecting group for a hydroxyl (phenolic) function. Benzyl (B1604629) ethers are stable under a wide range of reaction conditions, including those typically used for Suzuki-Miyaura couplings. This allows the phenolic oxygen to be carried through multiple synthetic steps without interference. At a later stage, the benzyl group can be removed through hydrogenolysis (e.g., using H₂ and a palladium catalyst) to unveil the free phenol (B47542). This latent hydroxyl group can then be used for further functionalization, such as etherification, esterification, or as a key pharmacophore in a biologically active molecule.

The strategic placement of these three groups on one molecule allows for a highly convergent and efficient synthesis of complex, polyfunctional molecules that would otherwise require longer, more complex synthetic routes.

Emerging Research Directions in Boronic Acid Chemistry

Direct Boronylation Approaches to Arylboronic Acidsnih.gov

Direct borylation strategies involve the introduction of a boronic acid or boronic ester group onto an aromatic ring. These methods are broadly categorized into the trapping of arylmetal intermediates and transition metal-catalyzed C-H activation. researchgate.net

Transition Metal-Catalyzed C-H Borylation Strategiesnih.gov

In recent years, transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids. bohrium.comrsc.org This approach avoids the need for pre-functionalized aryl halides and the use of stoichiometric organometallic reagents. sigmaaldrich.com Iridium-catalyzed reactions are particularly prevalent in this area. researchgate.net

These reactions typically employ a catalyst, such as [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), in combination with a bidentate ligand (e.g., a bipyridine derivative) and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction proceeds via the direct activation of a C-H bond on the aromatic ring, leading to the formation of a boronic ester. The regioselectivity of C-H borylation is often governed by steric factors, with the borylation typically occurring at the least sterically hindered position. researchgate.net

For a substrate like methyl 3-(benzyloxy)benzoate, iridium-catalyzed borylation would be expected to occur at the positions ortho to the benzyloxy group and meta to the ester group, potentially leading to a mixture of isomers. Directing groups can be employed to control the regioselectivity, though this adds complexity to the synthetic sequence. nih.gov

The following table provides an overview of common catalysts and conditions for C-H borylation:

| Catalyst System | Boron Source | Solvent | Temperature (°C) | Typical Substrates |

| [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | Cyclohexane | 80-100 | Arenes, heteroarenes |

| [Rh(cod)Cl]₂ / dppb | B₂pin₂ | Toluene (B28343) | 100 | Aromatic ketones |

| Pd(OAc)₂ / SPhos | B₂pin₂ | Dioxane | 80-120 | Aryl halides (Miyaura borylation) |

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; dppb = 1,4-bis(diphenylphosphino)butane; SPhos = 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

Derivatization of Pre-existing Phenylboronic Acid Scaffolds

An alternative synthetic strategy involves starting with a commercially available or readily synthesized phenylboronic acid and introducing the desired functional groups in subsequent steps.

Introduction of the Benzyloxy Moiety

The benzyloxy group can be introduced onto a phenylboronic acid scaffold through a nucleophilic substitution reaction. For example, starting with 3-carboxy-5-hydroxyphenylboronic acid, the hydroxyl group can be alkylated with benzyl bromide in the presence of a suitable base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

It is important that the boronic acid functionality is compatible with these reaction conditions. In some cases, it may be advantageous to protect the boronic acid as a boronic ester (e.g., a pinacol (B44631) ester) prior to carrying out the alkylation. chem-station.com Boronic esters are generally more robust and less prone to decomposition under basic conditions. researchgate.net The ester can then be hydrolyzed back to the boronic acid in the final step.

This derivatization approach can be highly efficient, especially if the starting substituted phenylboronic acid is readily accessible.

Introduction of the Carboxyl Moiety (e.g., Oxidation of Methylphenylboronic Acids)

The introduction of a carboxyl group onto a phenylboronic acid scaffold is a critical transformation for creating molecules like this compound. A common and effective strategy involves the oxidation of a corresponding methylphenylboronic acid. This approach leverages the relative stability of the boronic acid moiety under specific oxidative conditions that are potent enough to convert a methyl group to a carboxylic acid.

One well-documented method involves the use of potassium permanganate (B83412) (KMnO4) in a basic medium. google.com For instance, the synthesis of 3-carboxyphenylboronic acid can be achieved by treating 3-methylphenylboronic acid with potassium permanganate in an aqueous solution of sodium hydroxide (B78521). google.com The reaction conditions are carefully controlled to ensure complete oxidation of the methyl group while minimizing degradation of the boronic acid functional group. google.com This process is particularly noted for its applicability in industrialized production due to the use of readily available reagents. google.com

Another synthetic route to the carboxyl moiety is through the hydrolysis of a nitrile (cyano) group. The synthesis of 3-carboxyphenylboronic acid has been demonstrated starting from 3-cyanophenylboronic acid. chemicalbook.comchemicalbook.com This method involves heating the cyanophenylboronic acid with a strong base, such as potassium hydroxide, in a high-boiling point solvent like ethylene (B1197577) glycol. chemicalbook.comchemicalbook.com Subsequent acidification of the reaction mixture precipitates the desired carboxyphenylboronic acid. chemicalbook.com

| Parameter | Condition |

|---|---|

| Starting Material | 3-Methylphenylboronic acid |

| Oxidizing Agent | Potassium permanganate (KMnO4) |

| Solvent | Water |

| Base | Sodium hydroxide (NaOH) |

| pH | 12-14 |

| Temperature | 20-30 °C |

| Molar Ratio (Substrate:KMnO4) | 1 : (1.0-1.5) |

Multi-step Synthetic Sequences for this compound

The synthesis of a multifunctional molecule such as this compound requires a carefully planned multi-step sequence to correctly install the three distinct functional groups—benzyloxy, carboxyl, and boronic acid—onto the aromatic ring. While a single, dedicated synthesis for this exact molecule is not extensively detailed in the literature, a plausible route can be constructed based on established methodologies for related compounds. nih.govmdpi.com

A representative synthetic approach could commence from a precursor like 3,5-dihydroxybenzoic acid or its methyl ester. The sequence would involve selective protection and functionalization steps:

Selective Protection: One of the hydroxyl groups of the starting material, such as 3,5-dihydroxymethylbenzoate, is protected with a benzyl group. This is typically achieved by reacting it with benzyl bromide in the presence of a base. mdpi.com

Functionalization for Borylation: The remaining free hydroxyl group is converted into a group suitable for introducing the boronic acid, such as a triflate or a halide (bromide or iodide).

Introduction of the Boronic Acid Moiety: The boronic acid group is installed via a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, using a boron source like bis(pinacolato)diboron (B2pin2). nih.gov This creates a protected boronic ester intermediate.

Deprotection/Hydrolysis: Finally, the ester group is hydrolyzed to the carboxylic acid, and the pinacol protecting group is removed from the boronic ester to yield the final this compound. Mild aqueous base can be used for this final hydrolysis step. nih.gov

An alternative strategy could involve starting with a molecule that already contains the methyl and bromo substituents, such as m-bromotoluene. google.com The synthesis would proceed through a Grignard reaction followed by boration to form 3-methylphenylboronic acid. google.com Subsequent oxidation of the methyl group to a carboxylic acid yields 3-carboxyphenylboronic acid. google.com The final step would then be the introduction of the benzyloxy group, although this may be complicated by the reactivity of the other functional groups.

The use of N-methyliminodiacetic acid (MIDA) boronates offers a significant advantage in complex multi-step syntheses. nih.gov MIDA boronates are exceptionally stable to a wide range of reagents and are compatible with chromatography, allowing for the purification of intermediates. nih.gov The MIDA group can be easily removed under mild basic conditions at the end of the synthesis to liberate the free boronic acid. nih.gov

Scalable Synthesis Protocols for Industrial and Large-Scale Academic Applications

For a synthetic protocol to be viable for industrial or large-scale academic use, it must be cost-effective, safe, efficient, and reproducible on a large scale. The synthesis of related carboxyphenylboronic acids provides a model for scalable production.

Key aspects that contribute to the scalability of such protocols include:

Cost-Effective Starting Materials: Utilizing cheap, commodity chemicals like m-bromotoluene is crucial. google.com

Robust and Well-Understood Reactions: Grignard reactions and permanganate oxidations are classic transformations with extensive safety and process data available. google.com

Simple Purification: The desired product in the final oxidation step can often be precipitated by pH adjustment, simplifying isolation and avoiding costly chromatographic purification. google.comchemicalbook.com

Furthermore, advancements in flow chemistry offer a modern approach to scaling up the synthesis of arylboronic acids. Flow chemistry allows for superior control over reaction parameters like temperature and mixing, suppresses side reactions, and enables the safe handling of reactive intermediates, which is particularly beneficial for lithium-halogen exchange reactions used in some borylation protocols. nih.gov

| Feature | Description | Advantage for Scalability |

|---|---|---|

| Starting Material | m-Bromotoluene | Low cost and high availability. |

| Key Reactions | Grignard, Boration, Oxidation | Well-established, reliable, and understood for industrial processes. |

| Product Isolation | Precipitation by acidification | Avoids expensive and time-consuming chromatography. |

| Yield & Purity | ~50% total yield, >99% purity | Ensures economic viability and high-quality product. |

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of arylboronic acids to minimize environmental impact and improve safety. These approaches focus on reducing waste, avoiding hazardous solvents, and using milder, more efficient reaction conditions.

A significant area of development is the use of environmentally benign solvents. For instance, Pd-catalyzed borylation reactions of aryl bromides have been successfully carried out in water using micellar conditions, which avoids the need for volatile organic solvents. organic-chemistry.org

The choice of oxidant is also a key consideration for green synthesis. Traditional oxidation methods can use stoichiometric amounts of heavy metal-based oxidants. Greener alternatives include using aqueous hydrogen peroxide (H2O2), which produces only water as a byproduct. rsc.orgnih.gov Protocols have been developed for the ipso-hydroxylation of arylboronic acids using H2O2 in ethanol (B145695), offering a mild and efficient method. rsc.org While this specific reaction converts the boronic acid to a phenol (B47542), the underlying principle of using H2O2 as a clean oxidant is broadly applicable.

Photochemical methods represent another frontier in green synthesis. A catalyst-free protocol for the hydroxylation of boronic acids has been developed that uses atmospheric oxygen as the oxidant, activated by UV-A light. chemistryviews.org This method avoids the need for any chemical oxidants, representing a significant step towards a more sustainable process. chemistryviews.org

One-pot sequences, where multiple reaction steps are performed in the same vessel without isolating intermediates, are also a core tenet of green chemistry. They reduce solvent waste, energy consumption, and processing time. rsc.org For example, a one-pot sequence combining bromination and Pd-catalyzed cross-coupling can generate diverse, highly substituted phenols from arylboronic acids, demonstrating the potential for creating complex molecules in a more resource-efficient manner. rsc.org

| Aspect | Conventional Approach | Green Chemistry Alternative | Reference |

|---|---|---|---|

| Solvent | Organic solvents (e.g., THF, Toluene) | Water, Ethanol | organic-chemistry.orgrsc.org |

| Oxidant | Potassium permanganate, Chromium-based reagents | Hydrogen peroxide (H2O2), Atmospheric oxygen (O2) with light | rsc.orgchemistryviews.org |

| Process | Multi-step with intermediate isolation | One-pot, tandem reactions | rsc.orgrsc.org |

| Catalyst | Transition metals (e.g., Palladium) | Catalyst-free photochemical methods | chemistryviews.org |

Boronic Acid Moiety Reactivity

The boronic acid group (-B(OH)₂) is the primary center of reactivity in this compound, enabling its participation in a variety of cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu this compound, as an arylboronic acid, is a suitable substrate for this reaction, allowing for the synthesis of diverse biaryl compounds. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Transmetalation is often the rate-determining step in the Suzuki-Miyaura catalytic cycle and involves the transfer of the organic group (in this case, the 3-benzyloxy-5-carboxyphenyl moiety) from the boron atom to the palladium(II) center. libretexts.orgnih.gov The mechanism of this step has been a subject of extensive debate, with two primary pathways proposed. nih.gov

Path A (Boronate Pathway): The boronic acid reacts with the base to form a more nucleophilic boronate species (Ar-B(OH)₃⁻). This boronate then reacts with the palladium-halide complex (R-Pd-X). nih.gov

Path B (Oxo-Palladium Pathway): The palladium-halide complex first reacts with the base to form a palladium-hydroxo complex (R-Pd-OH). This complex then reacts with the neutral boronic acid. nih.gov

Studies suggest that the operative pathway can depend on the specific reaction conditions, including the nature of the base, solvent, and ligands. nih.gov For this compound, the presence of the carboxylic acid group could influence the equilibrium between the boronic acid and boronate forms, potentially favoring the boronate pathway under certain basic conditions. The acidity of the boronic acid is a key factor, and substituents on the phenyl ring can modulate this property. researchgate.netresearchgate.net

The choice of ligand coordinated to the palladium center is crucial for the efficiency and selectivity of the Suzuki-Miyaura reaction. libretexts.orgorganic-chemistry.org Ligands influence the catalyst's stability, solubility, and the rates of the individual steps in the catalytic cycle. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as SPhos and XPhos, are often employed to enhance the rate of oxidative addition and promote reductive elimination. libretexts.orgnih.gov For a substrate like this compound, the steric hindrance from the benzyloxy group and the potential for coordination of the carboxyl group to the palladium center may necessitate careful selection of the ligand to achieve optimal yields. The design of ligands aims to create a specific coordination environment around the palladium atom that facilitates the desired bond formation while minimizing side reactions. libretexts.org

| Ligand Type | Key Features | Potential Impact on Reactivity |

|---|---|---|

| Monodentate Phosphines (e.g., PPh₃, P(o-tol)₃) | Varying steric bulk and electronic properties. organic-chemistry.org | Can influence the rate of reductive elimination and catalyst stability. organic-chemistry.org |

| Bidentate Phosphines (e.g., dppf, DPEphos) | Form stable chelate complexes with palladium. libretexts.org | Can enhance catalyst stability and prevent catalyst decomposition. libretexts.org |

| Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) | Promote oxidative addition and reductive elimination. nih.gov | Often lead to higher catalytic activity and broader substrate scope. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors that form stable complexes with palladium. | Can provide high catalyst stability and activity. |

The Suzuki-Miyaura reaction is known for its broad substrate scope, tolerating a wide range of functional groups on both the organoboron and organohalide coupling partners. organic-chemistry.orgnih.gov For this compound, the benzyloxy and carboxyl groups are generally compatible with the reaction conditions. However, certain limitations may arise.

The presence of the free carboxylic acid could potentially lead to side reactions, such as decarboxylation under harsh thermal conditions, although this is not typically a major issue under standard Suzuki-Miyaura protocols. The steric bulk of the benzyloxy group, particularly in conjunction with ortho-substituted coupling partners, could hinder the reaction rate. beilstein-journals.org Furthermore, highly electron-deficient or sterically hindered aryl halides may exhibit lower reactivity. nih.gov The choice of base is also critical, as strong bases could potentially deprotonate other acidic protons in the molecule, though the carboxylic acid is the most acidic site. wikipedia.org

Microwave-assisted protocols have been developed to shorten reaction times and improve yields, particularly for challenging substrates. nih.govresearchgate.net These conditions often allow for the coupling of a wider range of substrates, including those that are less reactive under conventional heating. nih.gov

When the coupling partners in a Suzuki-Miyaura reaction contain stereocenters, the stereochemical outcome of the reaction is an important consideration. In the case of coupling this compound with a chiral organohalide, the reaction at an sp²-hybridized carbon center of the boronic acid does not involve the creation of a new stereocenter at that position.

However, if the organohalide partner contains a stereocenter, particularly at the carbon atom bonded to the halogen, the stereochemistry is generally retained during the oxidative addition step for sp² centers but can be more complex for sp³ centers. rsc.orgresearchgate.net For benzylic halides, inversion of configuration is often observed. harvard.edu The reductive elimination step typically proceeds with retention of configuration. libretexts.org The choice of ligand can also play a crucial role in controlling the stereoselectivity of the reaction. organic-chemistry.orgrsc.org While this compound itself is achiral, understanding these principles is vital when it is coupled with chiral partners. rsc.org

Chan-Lam-Type Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. wikipedia.org It typically involves the reaction of an organoboronic acid with an amine or an alcohol to form the corresponding aryl amine or aryl ether. wikipedia.orgorganic-chemistry.org This reaction offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. youtube.com

For this compound, a Chan-Lam coupling with an amine (R₂NH) or an alcohol (R'OH) would lead to the formation of a C-N or C-O bond at the position of the boronic acid group. The reaction is generally conducted in the presence of a copper catalyst, such as copper(II) acetate (B1210297), and often in the presence of a base and an oxidant (typically air). wikipedia.orgorganic-chemistry.org

The proposed mechanism involves the formation of a copper-aryl intermediate. A copper(III)-aryl-amide or copper(III)-aryl-alkoxide species is thought to undergo reductive elimination to yield the final product and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle. wikipedia.org The scope of the Chan-Lam coupling has been extended to include various nitrogen and oxygen nucleophiles. organic-chemistry.org While alkylboronic esters have been explored in Chan-Lam reactions, the use of arylboronic acids remains a primary application. chemrxiv.orgnih.gov

Carboxyl Moiety Reactivity

The carboxylic acid group of this compound exhibits typical reactivity for this functional group.

The carboxylic acid group can be readily converted to amides and esters through standard synthetic methodologies. Amidation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent, or by using a boronic acid catalyst. mdpi.comorgsyn.orgrsc.orgnih.govscholaris.ca Boronic acids themselves can act as catalysts for the direct amidation of carboxylic acids, proceeding through an acyloxyboron intermediate. nih.gov

Similarly, esterification can be carried out by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using other esterification methods. google.comlibretexts.orgtcichemicals.com The presence of the boronic acid and benzyloxy groups may require careful selection of reaction conditions to avoid side reactions.

As a carboxylic acid, this compound can react with bases to form carboxylate salts. The carboxylate can then act as a ligand to form coordination complexes with various metal ions. wikipedia.orgresearchgate.netias.ac.ingoogle.com The formation of these metal-carboxylate complexes can lead to the development of new materials with interesting structural and electronic properties. The synthesis of these complexes can be achieved through various methods, including acid-base reactions and salt metathesis. wikipedia.org

Benzyloxy Moiety Reactivity

The benzyloxy group is generally stable under many reaction conditions. However, the benzyl ether linkage can be cleaved under specific reductive or oxidative conditions. Catalytic hydrogenation, typically using hydrogen gas and a palladium catalyst (Pd/C), is a common method for the debenzylation of benzyl ethers to yield the corresponding phenol. youtube.com This reaction proceeds via hydrogenolysis of the carbon-oxygen bond.

Oxidative cleavage of benzyl ethers can also be achieved using various oxidizing agents. semanticscholar.orgrsc.orgnih.govsemanticscholar.org The choice of deprotection method would depend on the compatibility with the other functional groups present in the molecule, particularly the boronic acid and carboxylic acid moieties.

Cleavage Strategies for Deprotection or Further Functionalization

Catalytic Hydrogenolysis This is one of the most common and mildest methods for benzyl ether deprotection. youtube.comyoutube.com The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). youtube.com This process, known as hydrogenolysis, is efficient and clean, yielding the deprotected alcohol (a phenol in this case) and toluene as a readily removable byproduct. youtube.comyoutube.com The reaction is generally performed at room temperature and atmospheric pressure, conditions that are tolerated by many other functional groups. youtube.com However, this method is unsuitable for molecules containing other reducible groups, such as alkenes, alkynes, or certain nitrogen-containing heterocycles. organic-chemistry.org

Acid-Catalyzed Cleavage Strong acids can be used to cleave benzyl ethers, although this method is less common due to its harshness. organic-chemistry.orgyoutube.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon. This strategy is generally limited to substrates that can withstand strongly acidic conditions. organic-chemistry.org Given the presence of both a carboxylic acid and a boronic acid group, which can be labile in strong acid, this method must be applied with caution to this compound.

Oxidative Cleavage An alternative to reductive or acidic cleavage is oxidative deprotection. organic-chemistry.org This approach avoids the use of hydrogen gas and is compatible with molecules sensitive to hydrogenation. semanticscholar.org Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are effective for this transformation, particularly for benzyl ethers that are electronically activated, such as p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov More recent developments include copper-catalyzed methods that use reagents like diacetoxyiodobenzene (B1259982) in mild conditions, offering a selective way to remove the benzyl group. semanticscholar.org

Lewis Acid-Mediated Cleavage Certain Lewis acids can facilitate the cleavage of benzyl ethers with high selectivity. A notable example is the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which enables efficient debenzylation under mild conditions. organic-chemistry.org This method shows excellent functional group tolerance, preserving esters, silyl (B83357) ethers, and other common protecting groups that might be cleaved under other conditions. organic-chemistry.org This selectivity makes it a valuable tool for deprotection in complex, multi-step syntheses. organic-chemistry.org

| Cleavage Method | Typical Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol or ethyl acetate at room temperature. youtube.com | Mild conditions, clean reaction, high yield. youtube.com | Incompatible with other reducible functional groups (e.g., alkenes, alkynes). organic-chemistry.org |

| Acid-Catalyzed Cleavage | Strong protic acids (e.g., HBr, HI) or Lewis acids. organic-chemistry.org | Useful when hydrogenation is not feasible. | Harsh conditions, limited to acid-stable molecules. organic-chemistry.orgyoutube.com |

| Oxidative Cleavage | DDQ; or PhI(OAc)₂/TsNH₂ with a Cu(II) catalyst. organic-chemistry.orgsemanticscholar.org | Good alternative to reductive methods, mild conditions possible. semanticscholar.org | Potential for oxidation of other sensitive groups in the molecule. |

| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂ in an inert solvent like dichloromethane. organic-chemistry.org | High selectivity, mild conditions, tolerates a wide range of functional groups. organic-chemistry.org | Stoichiometric use of the Lewis acid is often required. |

Role as a Steric or Electronic Modifier in Aromatic Systems

In this compound, the substituents on the phenyl ring dictate its reactivity and interaction with other molecules. The benzyloxy group, in particular, plays a significant dual role as both a steric and electronic modifier.

Role as a Steric Modifier The benzyloxy group is sterically demanding due to the presence of the benzyl moiety. This bulk can physically hinder the approach of reagents to the positions on the aromatic ring adjacent to it (the ortho positions, C2 and C4). This phenomenon, known as steric hindrance, can influence the regioselectivity of chemical reactions. For instance, in electrophilic aromatic substitution reactions, incoming electrophiles may be directed away from the sterically crowded positions adjacent to the benzyloxy group. Studies on related systems have shown that steric encumbrance can fundamentally alter reaction pathways, favoring intramolecular cyclization over intermolecular reactions in highly congested molecules. bham.ac.ukresearchgate.net The size of substituents can dominate reaction outcomes by controlling the relative efficiency of reagent access to the reactive sites on the host molecule. mdpi.com

Role as an Electronic Modifier Electronically, the benzyloxy group significantly influences the reactivity of the aromatic ring. It functions as an electron-donating group primarily through the resonance effect (or mesomeric effect), where the lone pairs of electrons on the ether oxygen are delocalized into the π-system of the aromatic ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions (C2, C4, and C6), making it more susceptible to attack by electrophiles.

This electron-donating character is contrasted by the two other substituents on the ring. Both the boronic acid group (-B(OH)₂) and the carboxylic acid group (-COOH) are electron-withdrawing. They pull electron density away from the aromatic ring through both inductive and resonance effects, deactivating the ring towards electrophilic substitution and making it more susceptible to nucleophilic attack.

| Substituent Group | Position | Inductive Effect | Resonance (Mesomeric) Effect | Overall Electronic Effect | Directing Influence (for Electrophilic Substitution) |

|---|---|---|---|---|---|

| -B(OH)₂ (Boronic Acid) | 1 | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta-directing |

| -OCH₂Ph (Benzyloxy) | 3 | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para-directing |

| -COOH (Carboxylic Acid) | 5 | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta-directing |

Construction of Biaryl and Heterobiaryl Frameworks

The primary application of arylboronic acids, including this compound, lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and reliable methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl motifs, which are core structures in many pharmaceuticals, agrochemicals, and materials. rsc.orgmdpi.com

In a typical Suzuki-Miyaura coupling, the arylboronic acid couples with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The benzyloxy and carboxyl groups on the this compound ring can influence the electronic properties of the molecule and provide handles for further functionalization. The benzyloxy group serves as a protecting group for a phenol, which can be deprotected in a later step, while the carboxylic acid group can be converted into various other functional groups or used to attach the molecule to a solid support or another molecular scaffold.

For instance, 3-carboxyphenylboronic acid (the de-benzylated analogue) is explicitly used as a substrate to prepare biaryl derivatives by reacting with bromoaniline. sigmaaldrich.comchemicalbook.com The methodology is directly applicable to its benzyloxy-protected form. The reaction facilitates the creation of unsymmetrical biaryls, which are of significant value in medicinal chemistry and materials science. rsc.org The process generally involves the coupling of the boronic acid with a suitable coupling partner, such as a bromo-substituted aromatic or heterocyclic compound. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|

| This compound | Aryl/Heteroaryl Halide | Pd(OAc)₂, Ligand, Base | Biaryl/Heterobiaryl | nih.govorganic-chemistry.org |

| 3-Carboxyphenylboronic acid | Bromoaniline | Pd Catalyst, Base | Biaryl Derivative | sigmaaldrich.comchemicalbook.com |

| Phenylboronic acid | Benzyl Carbonates | PdCl₂, DPEPhos, NaHCO₃ | Diarylmethane | kochi-tech.ac.jp |

| Arylboronic acids | Benzylic Phosphates | Pd(OAc)₂, PPh₃, K₃PO₄ | Diarylmethane | organic-chemistry.org |

Synthesis of Complex Polycyclic Aromatic Hydrocarbons and Heterocycles

Beyond simple biaryls, this compound can serve as a precursor for constructing more complex, fused-ring systems like polycyclic aromatic hydrocarbons (PAHs) and polycyclic heterocycles. researchgate.net These molecular architectures are investigated for their applications in organic electronics and materials science. nih.govrsc.org

The synthesis of these complex structures often involves multi-step sequences where the initial biaryl bond formation via Suzuki-Miyaura coupling is followed by intramolecular cyclization reactions. For example, a biaryl intermediate synthesized using this compound can be designed to undergo a subsequent acid-catalyzed or metal-mediated ring-closing reaction to form a new fused ring. The carboxylic acid moiety can be used to direct or facilitate these cyclization steps. For example, related building blocks have been used to synthesize chromane (B1220400) derivatives through cyclization processes. unimi.it While direct pathways to PAHs often involve methods like phenyl-addition/dehydrocyclization at high temperatures nih.gov, boronic acids provide a milder, solution-phase route to specifically substituted precursors that can be cyclized to form complex aromatic structures. rsc.org

Preparation of Advanced Intermediates for Downstream Synthesis

The trifunctional nature of this compound makes it an excellent starting material for the synthesis of advanced intermediates. Each functional group can be manipulated selectively.

The Boronic Acid Group: Undergoes Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl substituent. sigmaaldrich.comchemicalbook.com

The Carboxylic Acid Group: Can be converted to esters, amides, or acid chlorides, or it can be reduced to an alcohol. This allows for the introduction of a wide range of other functionalities or for linking the molecule to other substrates.

The Benzyloxy Group: A stable protecting group for a hydroxyl function that can be removed via hydrogenolysis to reveal a phenol, which can then participate in further reactions like etherification or esterification.

An example of its use as an intermediate is in the synthesis of complex heterocyclic systems like chromanes. A related precursor, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, is synthesized and then cyclized to form the chromene core. unimi.it Similarly, this compound can be incorporated into a larger structure via its boronic acid or carboxylic acid function, with the benzyloxy group being deprotected at a later stage to enable further synthetic transformations.

Role in Cascade and Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. nih.gov Boronic acids are known to participate in several important MCRs, such as the Petasis (borono-Mannich) reaction.

While specific examples detailing the use of this compound in MCRs are specialized, its structural motifs are compatible with such transformations. For example, boronic acids react with glyoxylic acid and sulfonamides in a palladium-catalyzed three-component reaction to produce α-arylglycine derivatives. beilstein-journals.org Furthermore, formyl-substituted phenylboronic acids are compatible with the Ugi and van Leusen three-component reactions to afford complex imidazole (B134444) and lactam derivatives. nih.gov The carboxylic acid functionality on this compound could potentially participate in or direct these reactions, leading to highly functionalized, complex molecules in a single step. This approach has been used to develop bis-boronic acids for biological detection applications via the Ugi four-component reaction. rsc.org

Catalytic Roles (Boronic Acid Catalysis)

In addition to their role as reagents in cross-coupling, arylboronic acids have emerged as effective organocatalysts, a field known as Boronic Acid Catalysis (BAC). rsc.org They function as mild Lewis acids capable of activating hydroxyl-containing functional groups, such as carboxylic acids and alcohols, towards nucleophilic attack. rsc.orgresearchgate.net The catalytic activity is attributed to the ability of the boronic acid to form reversible covalent bonds with diols or other hydroxyl groups. semanticscholar.org

Arylboronic acids can catalyze reactions by activating alcohols for dehydrative processes. researchgate.net This activation can lead to the formation of carbocation intermediates that can be trapped by nucleophiles. Structurally similar compounds, such as 2-carboxyphenylboronic acid, have been shown to be efficient catalysts, often in combination with a co-catalyst like oxalic acid, for the racemization of enantiomerically enriched secondary and tertiary alcohols. semanticscholar.orgnih.gov This process is believed to occur through the reversible formation of an achiral carbocation intermediate, demonstrating the boronic acid's ability to activate the C–O bond of an alcohol. nih.gov

One of the most significant applications of boronic acid catalysis is in the direct formation of amide and ester bonds from carboxylic acids and amines or alcohols, respectively, circumventing the need for stoichiometric activating agents. rsc.org The boronic acid catalyst activates the carboxylic acid by forming an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by an amine or alcohol. nih.gov

The presence of the carboxylic acid group on the catalyst itself, as in this compound, can play a crucial role. Studies on related carboxyphenylboronic acids have confirmed that the boronic acid group is essential for the activating role in amidation reactions. This catalytic approach is highly atom-economical as water is the only byproduct.

Table 2: Boronic Acid Catalysis Examples

| Reaction Type | Catalyst | Substrates | Key Feature | Reference(s) |

|---|---|---|---|---|

| Alcohol Racemization | 2-Carboxyphenylboronic acid / Oxalic acid | Secondary/Tertiary Alcohols | C–O bond activation via carbocation | semanticscholar.orgnih.gov |

| Direct Amidation | Arylboronic acid | Carboxylic Acid, Amine | Activation of carboxyl group | nih.gov |

| Friedel-Crafts Alkylation | Electron-deficient Arylboronic acid | Arenes, Benzylic Alcohols | Dehydrative C–C bond formation | researchgate.net |

| Direct Esterification | Boronic acid | Carboxylic Acid, Alcohol | Acyloxyboronate intermediate formation | rsc.org |

Cycloaddition and Conjugate Addition Reactions

This compound, with its unique electronic and steric properties, presents itself as a promising, though not yet extensively documented, reagent for cycloaddition and conjugate addition reactions. The interplay of the electron-donating benzyloxy group and the electron-withdrawing carboxyl group on the phenyl ring can be expected to modulate the nucleophilicity and reactivity of the boronic acid in these carbon-carbon bond-forming transformations.

Conjugate Addition Reactions

The conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the formation of β-aryl ketones, esters, and amides. This reaction is typically catalyzed by transition metals such as rhodium and palladium.

Rhodium-Catalyzed Conjugate Addition:

Rhodium complexes, particularly with chiral ligands like BINAP, have been effectively used for the asymmetric conjugate addition of arylboronic acids. The reaction generally proceeds via a catalytic cycle involving the transmetalation of the aryl group from boron to rhodium, followed by the 1,4-addition to the enone and subsequent protonolysis to release the product and regenerate the catalyst.

The presence of the benzyloxy group in this compound would likely enhance the nucleophilicity of the aryl group, potentially facilitating the transmetalation step. However, the steric bulk of the benzyloxy group might influence the rate and stereoselectivity of the reaction. Research on other substituted arylboronic acids has shown that electron-rich nucleophiles can be effective, although sometimes with moderate enantioselectivity. nih.gov The carboxylic acid moiety could potentially coordinate to the metal center, influencing the catalytic activity.

A study on the rhodium-catalyzed conjugate addition of various arylboronic acids to α,β-unsaturated esters demonstrated high yields and enantioselectivities. acs.org While this compound was not specifically tested, the results with other substituted phenylboronic acids provide a basis for predicting its behavior.

| Arylboronic Acid | Enone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | 2-Cyclohexenone | [Rh(acac)(C2H4)2]/(S)-BINAP | 99 | 97 | rug.nl |

| 4-Methoxyphenylboronic acid | 2-Cyclohexenone | [Rh(acac)(C2H4)2]/(S)-BINAP | 98 | 97 | rug.nl |

| 3-Methoxyphenylboronic acid | 2-Cyclohexenone | [Rh(acac)(C2H4)2]/(S)-BINAP | 99 | 97 | rug.nl |

| 4-Fluorophenylboronic acid | 2-Cyclohexenone | [Rh(acac)(C2H4)2]/(S)-BINAP | 95 | 98 | rug.nl |

Palladium-Catalyzed Conjugate Addition:

Palladium catalysts have also been extensively used for the conjugate addition of arylboronic acids. beilstein-journals.orgd-nb.info These reactions can be performed under mild conditions and often show broad functional group tolerance. organic-chemistry.org The electronic nature of the substituents on the arylboronic acid can play a significant role in the reaction outcome. While electron-deficient nucleophiles have been shown to produce excellent enantioselectivity, electron-rich arylboronic acids can also be effective partners. nih.gov

For this compound, the electron-donating character of the benzyloxy group would be expected to promote the reaction. A palladium-catalyzed enantioselective conjugate addition of arylboronic acids to β-substituted cyclic enones has been developed, leading to the formation of all-carbon quaternary stereocenters. nih.govnih.gov This methodology has been shown to be tolerant of a wide range of functional groups on the arylboronic acid. nih.gov

| Arylboronic Acid | Enone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | 3-Methyl-2-cyclohexenone | Pd(OCOCF3)2/(S)-t-BuPyOX | 99 | 93 | nih.govnih.gov |

| 4-Methylphenylboronic acid | 3-Methyl-2-cyclohexenone | Pd(OCOCF3)2/(S)-t-BuPyOX | 98 | 92 | nih.gov |

| 4-Methoxyphenylboronic acid | 3-Methyl-2-cyclohexenone | Pd(OCOCF3)2/(S)-t-BuPyOX | 99 | 88 | nih.gov |

| 4-Chlorophenylboronic acid | 3-Methyl-2-cyclohexenone | Pd(OCOCF3)2/(S)-t-BuPyOX | 95 | 95 | nih.gov |

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are fundamental transformations for the construction of cyclic and heterocyclic systems. While the direct participation of arylboronic acids in these reactions is less common than in conjugate additions, their derivatives can be employed as dienophiles or dipolarophiles.

Diels-Alder Reactions:

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.org Boron-containing dienophiles, such as vinylboronic esters, have been utilized in these reactions. While there is no direct evidence of this compound participating as a dienophile, it is conceivable that it could be chemically modified to an alkenylboronic acid derivative, which could then undergo a Diels-Alder reaction. The electronic properties of the aryl substituent could influence the reactivity of the dienophile.

1,3-Dipolar Cycloadditions:

The 1,3-dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocycles. wikipedia.orgnumberanalytics.comijrpc.com This reaction involves a 1,3-dipole and a dipolarophile. Arylboronic acid derivatives have been incorporated into molecules that can undergo 1,3-dipolar cycloadditions. For example, an aryl substrate containing both a nitrile oxide (a 1,3-dipole) and a pinacolyl boronate ester has been synthesized and successfully used in cycloaddition reactions. beilstein-journals.orgnih.gov This approach allows for the formation of a heterocyclic ring while retaining the boronate functionality for subsequent cross-coupling reactions.

A similar strategy could be envisioned for this compound, where the carboxylic acid or another functional group is converted into a 1,3-dipole, or a dipolarophilic moiety is introduced, allowing for its participation in such cycloadditions. The benzyloxy group would likely remain as a spectator group, influencing the electronic environment of the molecule.

Role of 3 Benzyloxy 5 Carboxyphenylboronic Acid in Medicinal Chemistry Scaffolds and Chemical Biology Probes

Design and Synthesis of Pharmacologically Relevant Scaffolds Utilizing 3-Benzyloxy-5-carboxyphenylboronic Acid

The design of novel pharmacologically relevant scaffolds often relies on the assembly of molecular fragments that can interact specifically with biological targets. This compound is an attractive starting material for creating such scaffolds due to its inherent functionalities. The boronic acid moiety is particularly valuable for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govorganic-chemistry.org This reaction enables the linkage of the phenylboronic acid core to a wide array of aryl or heteroaryl halides, leading to the generation of diverse biaryl structures. These biaryl motifs are prevalent in many approved drugs and bioactive molecules.

The synthesis of such scaffolds typically involves a multi-step process where the benzyloxy and carboxylic acid groups may be protected or modified before or after the key coupling step. For instance, the carboxylic acid can be converted to an ester to prevent interference with the coupling reaction. Following the construction of the core scaffold, these protective groups can be removed or further functionalized to introduce additional diversity and to fine-tune the pharmacological properties of the final compounds. While direct examples utilizing this compound are not extensively documented in publicly available literature, the principles of its application can be inferred from related structures like 3-carboxyphenylboronic acid, which is used to prepare biaryl derivatives through Suzuki-Miyaura coupling. sigmaaldrich.comchemicalbook.com

Table 1: Potential Suzuki-Miyaura Coupling Reactions with this compound Derivatives

| Boronic Acid Derivative | Coupling Partner (Ar-X) | Catalyst System | Resulting Scaffold Type |

| 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid | 4-Bromopyridine | Pd(PPh₃)₄, Na₂CO₃ | Pyridyl-benzoic acid derivative |

| 3-(Benzyloxy)-5-carboxyphenylboronic acid | 2-Chlorobenzothiazole | Pd(dppf)Cl₂, K₃PO₄ | Benzothiazolyl-benzoic acid derivative |

| 3-(Benzyloxy)-5-(isopropoxycarbonyl)phenylboronic acid | 5-Iodoindole | Pd(OAc)₂, SPhos, K₂CO₃ | Indolyl-benzoic acid derivative |

This table presents hypothetical examples based on established Suzuki-Miyaura coupling methodologies.

Strategic Incorporation of the this compound Moiety into Bioactive Molecules

The strategic incorporation of the this compound moiety into bioactive molecules can impart desirable properties. The benzyloxy group can engage in hydrophobic interactions within a protein's binding pocket, potentially enhancing binding affinity. The carboxylic acid group can form salt bridges or hydrogen bonds with amino acid residues, acting as a key pharmacophoric feature.

A common strategy involves using the carboxylic acid function for amide bond formation with an amine-containing bioactive molecule or linker. This approach allows for the appendage of the functionalized phenylboronic acid unit onto a known pharmacophore to explore new structure-activity relationships (SAR). For example, in the synthesis of novel enzyme inhibitors, the carboxylic acid of this compound could be coupled with an amine-bearing core structure known to have some affinity for the target enzyme. nih.gov

Exploration of Boronic Acid Motifs in Ligand Design and Enzyme Inhibition Studies (Focus on Synthesis, not Biological Effect)

Boronic acids are a well-established class of enzyme inhibitors, with the boronic acid group acting as a transition-state analog for serine proteases. nih.gov The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The design of boronic acid-based inhibitors often involves creating a scaffold that presents the boronic acid in a favorable orientation for interaction with the active site.

This compound provides a scaffold that can be elaborated to target specific enzymes. The synthesis of such inhibitors would involve coupling the carboxylic acid or the boronic acid end of the molecule to other chemical entities to build a more complex ligand. For instance, the carboxylic acid could be used as an anchor point to attach peptidic or non-peptidic fragments that confer specificity for a particular enzyme. The synthesis of 3-carboxy-5-nitrophenylboronic acid, a related compound, highlights the chemical tractability of this class of molecules for creating potential enzyme inhibitors. biosynth.com

Development of Chemical Probes and Tags via this compound Conjugation (Focus on Probe Chemistry)

Chemical probes are essential tools in chemical biology for studying the function of proteins and other biomolecules in their native environment. This compound can be chemically modified to create such probes. The carboxylic acid provides a straightforward point of attachment for reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels.

The synthesis of a chemical probe based on this scaffold would typically involve the activation of the carboxylic acid (e.g., to an N-hydroxysuccinimide ester) followed by reaction with an amine-functionalized reporter molecule. The resulting conjugate would retain the boronic acid moiety, which could be used to target specific proteins or enzymes. The benzyloxy group could be retained to maintain certain physicochemical properties or deprotected to introduce a phenol (B47542) for further modifications.

Table 2: Synthetic Steps for a Hypothetical Fluorescent Probe

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1 | This compound | N-Hydroxysuccinimide | DCC, DMAP | NHS ester of the boronic acid |

| 2 | NHS ester of the boronic acid | Dansyl cadaverine | Et₃N, DMF | Dansyl-conjugated boronic acid probe |

This table outlines a general synthetic route for creating a fluorescent chemical probe.

Synthetic Strategies for Boronic Acid-Containing Peptides and Bioconjugates

The incorporation of boronic acids into peptides and other biomolecules has led to the development of potent therapeutics and valuable research tools. The synthesis of boronic acid-containing peptides can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods.

Using this compound, one could envision its incorporation into a peptide sequence. The carboxylic acid could be coupled to the N-terminus of a resin-bound peptide using standard peptide coupling reagents. Alternatively, the benzyloxy group could be replaced with a different functionality that allows for orthogonal chemistry to attach the boronic acid moiety to a side chain of an amino acid within the peptide. The ability to form bioconjugates is a key feature of boronic acids, which can react with diols present in many biomolecules. nih.gov

Applications in Materials Science and Supramolecular Chemistry

Construction of Stimulus-Responsive Polymeric Materials

Stimulus-responsive, or "smart," polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli. The functional groups within 3-Benzyloxy-5-carboxyphenylboronic acid provide a basis for creating polymers that are sensitive to changes in pH.

The boronic acid moiety is known to be responsive to pH. In its neutral, trigonal planar state, it is relatively hydrophobic. However, at a pH above its pKa (the pKa of phenylboronic acid is approximately 8.8), it accepts a hydroxide (B78521) ion to form a more hydrophilic, tetrahedral boronate anion. This transition can induce conformational changes in a polymer chain, leading to swelling or shrinking of the material.

Simultaneously, the carboxylic acid group offers a second pH-responsive handle. The carboxylic acid is protonated at low pH, remaining neutral and capable of forming hydrogen bonds. As the pH increases above its pKa (the pKa of benzoic acid is approximately 4.2), it deprotonates to form a negatively charged carboxylate ion. This charge can lead to electrostatic repulsion between polymer chains, causing the material to expand.

The presence of both a boronic acid and a carboxylic acid group on the same monomer unit could lead to polymers with complex, multi-stage responses to pH changes across a broad range. For instance, a polymer incorporating this compound could exhibit distinct transitions and properties at different pH values, corresponding to the deprotonation of the carboxylic acid and the formation of the boronate species. This dual responsiveness could be exploited to create sophisticated drug delivery systems, sensors, or actuators.

Table 1: pH-Responsive Functional Groups in this compound

| Functional Group | State at Low pH | State at High pH | Approximate pKa | Potential Response in a Polymer |

|---|---|---|---|---|

| Carboxylic Acid | -COOH (Neutral) | -COO⁻ (Anionic) | ~4.2 | Swelling due to electrostatic repulsion |

Fabrication of Boronic Acid-Functionalized Polymers for Molecular Recognition

A key feature of boronic acids is their ability to form reversible covalent bonds with molecules containing cis-diol functionalities, such as saccharides and glycoproteins. nih.govacs.orgnih.gov This interaction forms the basis of molecular recognition and sensing applications. nih.gov

Polymers functionalized with this compound could be designed as platforms for the selective binding and detection of biologically important diol-containing molecules. The boronic acid group would serve as the recognition site, forming a five- or six-membered cyclic boronate ester with the target diol. acs.orgnih.gov The formation and cleavage of this bond are typically reversible and can be controlled by pH. nih.gov At physiological pH, an equilibrium exists that can be shifted by the concentration of the diol, allowing for dynamic binding and release.

The carboxylic acid group on the monomer could further modulate this recognition process. It could participate in secondary interactions, such as hydrogen bonding, with the target molecule, potentially enhancing binding affinity and selectivity. Alternatively, its charge at different pH values could influence the local environment of the boronic acid binding site, providing an additional layer of control over the recognition event.

Design of Supramolecular Assemblies Utilizing Boronic Acid-Diol Interactions

The reversible covalent interaction between boronic acids and diols is a powerful tool in supramolecular chemistry for the bottom-up construction of well-defined assemblies. acs.orgnih.gov this compound could serve as a versatile building block for creating such structures.

By reacting this bifunctional molecule with multivalent diols, it is conceivable to form a variety of supramolecular architectures, such as macrocycles, cages, or polymeric networks. The directionality and strength of the boronic acid-diol interaction would guide the self-assembly process. Furthermore, the carboxylic acid group could be used to form secondary, non-covalent interactions, like hydrogen-bonded dimers or chains, which would add another dimension of control over the final structure. This could lead to the formation of complex, hierarchical assemblies. rsc.orgresearchgate.net

Incorporation into Self-Assembled Structures and Dynamic Covalent Networks

Dynamic covalent chemistry (DCC) utilizes reversible reactions to create adaptable materials that can self-heal or respond to environmental changes. Boronic ester formation is a prime example of a dynamic covalent reaction. researchgate.netnih.gov

This compound is well-suited for incorporation into dynamic covalent networks (DCNs), also known as covalent adaptable networks (CANs). wur.nlnih.gov When polymerized or cross-linked with polyols, the resulting network would be held together by boronate ester linkages. These bonds can break and reform, allowing the material to flow under stress or heat and to be reprocessed or healed. wur.nlnih.gov

Utilization in Crystal Engineering and Porous Materials

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. The ability of both boronic acids and carboxylic acids to form strong and directional hydrogen bonds makes this compound a promising candidate for the construction of novel crystalline materials. nih.govresearchgate.net

The boronic acid group can form hydrogen-bonded dimers, while the carboxylic acid group is well-known for forming robust hydrogen-bonded synthons. The interplay between these two functionalities, along with potential π-π stacking interactions from the phenyl rings, could lead to the formation of diverse and predictable supramolecular architectures in the solid state.

Furthermore, this molecule could be a valuable building block for the synthesis of porous materials like Covalent Organic Frameworks (COFs). researchgate.netrsc.org COFs are crystalline polymers with permanent porosity, constructed from organic monomers linked by strong covalent bonds. The condensation of boronic acids is a common method for forming boroxine (B1236090) or boronate ester-linked COFs. researchgate.netrsc.org The trifunctional nature of this compound could be exploited to create 2D or 3D frameworks. The carboxylic acid groups could project into the pores of the COF, providing sites for post-synthetic modification or for selective guest binding, thus creating functional porous materials for applications in gas storage, separation, or catalysis.

Advanced Characterization and Analytical Methodologies for 3 Benzyloxy 5 Carboxyphenylboronic Acid

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Spectroscopy is fundamental to confirming the identity and structure of 3-Benzyloxy-5-carboxyphenylboronic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete molecular profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, both proton (¹H NMR) and boron (¹¹B NMR) spectroscopy are employed to probe the chemical environments of the respective nuclei.

¹H NMR: This technique provides information on the number, type, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the phenylboronic acid and the benzyl (B1604629) groups, as well as a characteristic signal for the methylene (B1212753) (-CH₂-) protons of the benzyloxy group. The integration of these signals confirms the relative number of protons in each environment, while their splitting patterns reveal adjacent proton relationships.

¹¹B NMR: As boron-containing compounds are central to the structure, ¹¹B NMR is crucial for characterizing the boronic acid moiety. This analysis confirms the presence of the boron atom and provides insight into its coordination state and electronic environment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in this compound.

IR Spectroscopy: This method measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. Key expected vibrations include the O-H stretch of the carboxylic acid and boronic acid groups, the C=O stretch of the carboxyl group, C-O stretches from the ether and acid functionalities, and aromatic C-H and C=C stretches.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic -CH₂-) | 2950-2850 |

| C=O Stretch (Carboxylic Acid) | 1725-1700 |

| C=C Stretch (Aromatic) | 1600-1450 |

| B-O Stretch (Boronic Acid) | 1380-1310 |

| C-O Stretch (Ether & Acid) | 1300-1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and confirming its elemental composition. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used for analyzing boronic acids. nih.gov

The analysis provides a precise mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula with high accuracy. mdpi.comunimi.it Additionally, the fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner, providing clues to its connectivity. The analysis of boronic acids by mass spectrometry can sometimes be unpredictable, with the formation of unexpected ions that may obscure molecular weight information. researchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are vital for both the purification of this compound from reaction mixtures and the assessment of its final purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. researchgate.net Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is commonly employed.

A typical HPLC method involves injecting a solution of the compound onto a column (e.g., a C18 column). scirp.org The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A detector, often a UV detector set to a wavelength where the aromatic rings absorb, monitors the column effluent. The purity is determined by the relative area of the main peak corresponding to the target compound. The development of rapid and sensitive HPLC methods is crucial for high-throughput analysis and quality control. wur.nl

| Parameter | Typical Condition |

| Column | Reversed-Phase (e.g., C18, Phenyl) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid, phosphoric acid) helixchrom.com |

| Detection | UV Absorbance (e.g., at 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally less suitable for the direct analysis of boronic acids due to their low volatility and thermal instability. The high temperatures required for GC analysis can cause dehydration of the boronic acid to form boroxines (cyclic trimers). Therefore, if GC is to be used, a derivatization step is typically required to convert the polar boronic acid into a more volatile and thermally stable derivative before analysis. For this reason, HPLC remains the more direct and widely used chromatographic method for this class of compounds.

Theoretical and Computational Studies of 3 Benzyloxy 5 Carboxyphenylboronic Acid

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of 3-benzyloxy-5-carboxyphenylboronic acid. nih.gov These methods, such as Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the benzyloxy and carboxyl groups, which can donate electron density. Conversely, the LUMO is anticipated to be centered on the boronic acid group, with its empty p-orbital on the boron atom, and the carbonyl carbon of the carboxylic acid, making these sites susceptible to nucleophilic attack. The precise energies and spatial distributions of these orbitals can be calculated using computational methods.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Predicted Primary Localization | Implied Reactivity |

|---|---|---|

| HOMO | Phenyl ring, oxygen atoms of benzyloxy and carboxyl groups | Nucleophilic character |

| LUMO | Boronic acid group (boron atom), carboxyl group (carbon atom) | Electrophilic character |

| HOMO-LUMO Gap | Moderate | Indicative of good stability with accessible reactivity |

Note: The values in this table are qualitative predictions based on the general principles of FMO theory applied to the structure of this compound.

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using an electrostatic potential (ESP) map, which illustrates the electrostatic potential on the molecule's surface. researchgate.netresearchgate.net Red regions on an ESP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

In this compound, the ESP map would likely show negative potential (red) around the oxygen atoms of the carboxyl and benzyloxy groups, as well as the phenyl ring. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups of the boronic acid and the carboxylic acid, and particularly on the boron atom itself. This mapping helps to predict how the molecule will interact with other charged or polar species.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not rigid; rotation around single bonds can lead to different spatial arrangements, or conformers. researchgate.netepstem.net Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.netepstem.net For this molecule, key rotational bonds include the C-O bond of the benzyloxy group, the C-C bond between the phenyl ring and the carboxyl group, and the C-B bond of the boronic acid group.

Intramolecular interactions, such as hydrogen bonding, can play a significant role in stabilizing certain conformations. beilstein-journals.org For instance, a hydrogen bond could potentially form between the hydroxyl group of the carboxylic acid and an oxygen atom of the boronic acid, or vice versa. Computational studies can model these different conformers and calculate their relative energies to determine the most likely structures at equilibrium.

Prediction and Correlation of Acid Dissociation Constants (pKa) of Related Boronic Acids

The acid dissociation constant (pKa) is a critical parameter that describes the acidity of a compound. Boronic acids are Lewis acids, but in aqueous solution, they act as Brønsted acids through the formation of a tetrahedral boronate anion. nih.govwikipedia.org The pKa of a boronic acid is influenced by the electronic effects of the substituents on the phenyl ring. nih.gov Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity). nih.gov

For this compound, both the benzyloxy and carboxyl groups will influence the acidity of the boronic acid moiety. While the benzyloxy group is generally considered electron-donating through resonance, the carboxyl group is electron-withdrawing. Computational methods can be used to predict the pKa of this compound, often by calculating the free energy change of the dissociation reaction in a simulated aqueous environment. mdpi.comnih.gov These predictions can be correlated with experimental data from a series of related substituted phenylboronic acids to improve their accuracy. mdpi.comresearchgate.net

Table 2: Predicted Electronic Effects and Influence on Acidity

| Substituent | Position | Predicted Electronic Effect | Predicted Impact on Boronic Acid pKa |

|---|---|---|---|

| Benzyloxy | 3 | Electron-donating (resonance), weakly electron-withdrawing (inductive) | Increase (decrease acidity) |

Note: The net effect on the pKa will be a combination of these influences.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the potential energy surface, including reactants, products, intermediates, and transition states. nih.govrsc.org For boronic acids, a key reaction is the Suzuki-Miyaura cross-coupling, and computational studies have been instrumental in understanding the elementary steps of this process, such as transmetalation. nih.gov

For this compound, modeling could be used to investigate its participation in such reactions. By calculating the energies of the transition states, researchers can determine the activation barriers for different reaction pathways, providing insights into reaction rates and selectivity. acs.org Similarly, the interaction of the boronic acid group with biological targets, such as the active site of an enzyme, can be modeled to understand its mechanism of inhibition. nih.govresearchgate.net These models often involve calculating the structure and energy of the transition state-like adduct formed between the boron atom and a key amino acid residue, such as serine. nih.govresearchgate.net

Molecular Dynamics Simulations for Solution Behavior and Interactions

While quantum mechanical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution, over time. nih.govresearchgate.netacs.org MD simulations model the interactions between the solute (this compound) and the solvent molecules, as well as interactions between solute molecules themselves.

These simulations can provide insights into:

Solvation: How the molecule is surrounded by solvent molecules and the specific interactions (e.g., hydrogen bonding) that occur.

Aggregation: Whether molecules of this compound tend to cluster together in solution.

Conformational Dynamics: How the molecule's shape changes over time in response to thermal motion and interactions with the solvent.

Binding to other molecules: MD simulations can be used to model the process of the molecule binding to a receptor or another molecule, providing information about the stability of the complex and the key interactions involved.

For this compound, MD simulations could be particularly useful for understanding its behavior in aqueous environments, which is relevant to its potential biological and materials science applications.

Future Research Directions and Potential Innovations

Development of Novel Synthetic Pathways Towards Complex Derivatives